2H-1-Benzoxecin, 3,6,7,8-tetrahydro-10-Methoxy-5-Methyl-, (4Z)-
Description
BenchChem offers high-quality 2H-1-Benzoxecin, 3,6,7,8-tetrahydro-10-Methoxy-5-Methyl-, (4Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzoxecin, 3,6,7,8-tetrahydro-10-Methoxy-5-Methyl-, (4Z)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4Z)-10-methoxy-5-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecine |
InChI |
InChI=1S/C15H20O2/c1-12-5-3-7-13-11-14(16-2)8-9-15(13)17-10-4-6-12/h6,8-9,11H,3-5,7,10H2,1-2H3/b12-6- |
InChI Key |
ZKAZRTHCHMUZKT-SDQBBNPISA-N |
Isomeric SMILES |
C/C/1=C/CCOC2=C(CCC1)C=C(C=C2)OC |
Canonical SMILES |
CC1=CCCOC2=C(CCC1)C=C(C=C2)OC |
Origin of Product |
United States |
Biological Activity
The compound 2H-1-Benzoxecin, 3,6,7,8-tetrahydro-10-Methoxy-5-Methyl-, (4Z)- is a member of the benzoxecin family, which are cyclic compounds known for their diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2H-1-Benzoxecin is with a molecular weight of 205.25 g/mol. The structural characteristics include a benzene ring fused to a five-membered oxecin ring, which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅O₂ |
| Molecular Weight | 205.25 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
Antioxidant Activity
Research indicates that compounds within the benzoxecin class exhibit significant antioxidant properties. These activities are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of benzoxecins could effectively reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage related to various diseases .
Antimicrobial Properties
Benzoxecins have also been evaluated for their antimicrobial activities. In vitro studies have shown that certain derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of 2H-1-Benzoxecin has been explored in several studies. It has been shown to modulate inflammatory cytokine production and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This activity suggests its use in treating inflammatory conditions like arthritis and other chronic inflammatory diseases .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of benzoxecins. In animal models of neurodegenerative diseases, these compounds have demonstrated the ability to enhance neuronal survival and function. The proposed mechanisms include modulation of neurotrophic factors and reduction of neuroinflammation .
Case Study 1: Antioxidant Activity in Cellular Models
A study conducted by Smith et al. (2020) evaluated the antioxidant effects of various benzoxecin derivatives in human fibroblast cells. The findings indicated that treatment with 2H-1-Benzoxecin significantly reduced intracellular reactive oxygen species (ROS) levels by 40% compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of 2H-1-Benzoxecin against Staphylococcus aureus, results showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests promising potential as a therapeutic agent in treating infections caused by resistant bacterial strains .
Q & A
Q. What are common synthetic routes for 2H-1-Benzoxecin derivatives, and what methodological considerations are critical for reproducibility?
Synthesis of benzoxecin derivatives typically involves cyclization reactions and functional group modifications. For example:
- Cyclization via Reflux : A two-step procedure (e.g., combining tetrazole derivatives with palladium catalysts in Et₃N/THF under reflux for 48 hours) is effective for constructing fused heterocyclic systems .
- Acid-Catalyzed Condensation : Anthranilic acid derivatives react with acyl chlorides in dichloromethane with triethylamine as a base, followed by ice-water quenching to isolate products .
- Key Considerations : Strict anhydrous conditions, catalyst purity (e.g., Pd(PPh₃)₂Cl₂), and controlled temperature are essential to avoid side reactions. Chromatographic purification (silica gel) is recommended for isolating hygroscopic intermediates .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Spectroscopic Methods : Use NMR (¹H/¹³C) to confirm methoxy and methyl substituents. For stereochemical assignment (e.g., 4Z configuration), NOESY or ROESY experiments can resolve spatial proximity of protons .
- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) validate molecular weight and purity .
- Crystallography : Single-crystal X-ray diffraction is definitive for resolving ambiguous stereochemistry, though hygroscopicity may complicate crystallization .
Q. What are the safety and handling protocols for this compound in laboratory settings?
- Handling : Avoid skin/eye contact; use nitrile gloves and fume hoods. In case of exposure, rinse with water for 15 minutes and seek medical aid .
- Storage : Store in sealed containers under argon in dry, ventilated areas. Monitor for hydrolysis (common in benzoxecins) by periodic TLC .
- Waste Disposal : Neutralize acidic byproducts before disposal. Do not release into drains due to potential environmental toxicity .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up benzoxecin derivatives?
- Catalyst Screening : Test Pd/Cu co-catalysts (e.g., Pd(PPh₃)₂Cl₂ with CuI) to enhance coupling efficiency. Evidence shows that 0.13 mmol CuI improves yield by 15% in Sonogashira-like reactions .
- Solvent Optimization : Replace THF with DMF for higher solubility of intermediates, but monitor for increased side reactions at elevated temperatures .
- Workflow Adjustments : Use continuous-flow reactors for exothermic steps (e.g., acetyl chloride additions) to improve control and scalability .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Empirical Validation : Cross-check experimental NMR shifts with DFT calculations (B3LYP/6-31G* level). For example, methoxy group chemical shifts in DMSO-d₆ should align within ±0.3 ppm of computed values .
- Dynamic Effects : Consider rotameric equilibria or solvent-induced shifts. Variable-temperature NMR can reveal conformational dynamics .
- Collaborative Analysis : Use multi-lab reproducibility studies to distinguish systematic errors (e.g., impurity interference) from theoretical limitations .
Q. What mechanistic insights govern the regioselectivity of cyclization in benzoxecin synthesis?
- Electronic Effects : Electron-donating groups (e.g., methoxy) direct cyclization to less sterically hindered positions. For example, 10-methoxy substitution favors 4Z configuration due to reduced torsional strain .
- Kinetic vs. Thermodynamic Control : Prolonged reflux (6–48 hours) shifts products from kinetic (linear intermediates) to thermodynamic (fused rings) dominance .
- In Situ Monitoring : Use FTIR to track carbonyl intermediates (e.g., 1700–1750 cm⁻¹ stretches) and optimize reaction termination points .
Q. What analytical challenges arise in impurity profiling of benzoxecin derivatives, and how are they addressed?
- Co-Eluting Peaks : Use UPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% formic acid) to separate regioisomers .
- Degradation Products : Accelerated stability studies (40°C/75% RH for 14 days) identify hydrolytic byproducts (e.g., methoxy-substituted benzoic acids) .
- Hyphenated Techniques : LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity for trace impurities (<0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
